![molecular formula C21H18ClN5O4 B2535304 2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251635-55-8](/img/structure/B2535304.png)

2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

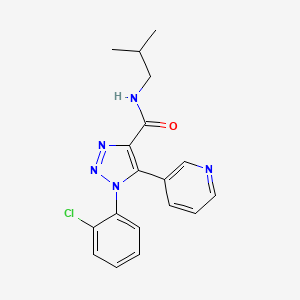

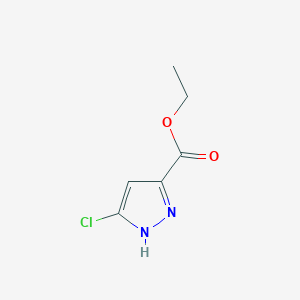

The compound is a derivative of 1,2,4-triazole . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been a topic of interest among organic and medicinal chemists . Triazoles are the most stable compounds and are difficult to cleave . They act as isosteres of amide, ester, and carboxylic acid . The synthesis of such compounds often involves the reaction with two equivalents of a suitable amine in the presence of a catalytic amount of a base .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is characterized by the presence of a triazole ring . This ring is a five-membered structure containing three nitrogen atoms and two carbon atoms . The triazole ring can exist in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, of which the former is more stable .Chemical Reactions Analysis

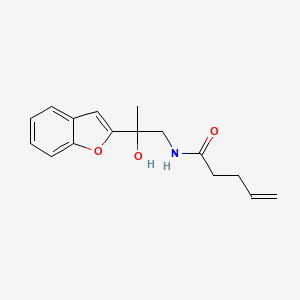

The chemical reactions involving 1,2,4-triazole derivatives are diverse and depend on the specific functional groups present in the molecule . The introduction of electron-donating groups can contribute to good inhibitory activity against certain enzymes .Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by the specific functional groups present in the molecule. They are generally stable compounds and are difficult to cleave .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

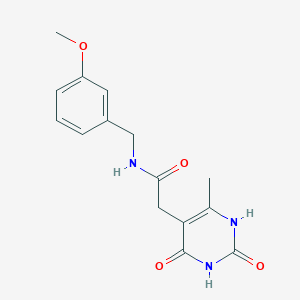

Research has focused on the synthesis and structural analysis of triazolopyridazine derivatives and their potential as medicinal compounds. For example, studies have described the preparation of triazolopyridazines as potential antiasthma agents, highlighting their activity as mediator release inhibitors in the human basophil histamine release assay Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents (Medwid et al., 1990). Another study focused on the synthesis and biological assessment of triazolopyridine acetamides with an oxadiazol cycle, indicating the methodological development for creating diverse functionalized triazolopyridine derivatives The synthesis and biological assessment of triazolopyridine acetamides (Karpina et al., 2019).

Pharmacological Properties

Investigations into the pharmacological properties of triazolopyridazine derivatives have revealed their potential in treating various conditions. For instance, some derivatives have shown promising antiviral activity against hepatitis-A virus, suggesting their utility in developing new antiviral medications Anti‐HAV Activity of Some Newly Synthesized Triazolo[4,3‐b]pyridazines (Shamroukh & Ali, 2008). Additionally, new quinazolinone derivatives were evaluated for their anti-inflammatory and analgesic properties, expanding the therapeutic applications of these compounds Synthesis, characterization, and evaluation of some novel 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents (Farag et al., 2012).

Antimicrobial Activity

The antimicrobial activity of triazolopyridazine derivatives has been a subject of interest, with several compounds displaying significant efficacy against various bacterial and fungal strains. This suggests their potential as a foundation for developing new antimicrobial agents Synthesis and antimicrobial evaluation of some new thienopyrimidine derivatives (Bhuiyan et al., 2006).

Wirkmechanismus

Zukünftige Richtungen

The future directions in the research of 1,2,4-triazole derivatives include the design and development of new target-oriented drugs for the treatment of various diseases . The unique structure of the triazole ring facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . Therefore, further investigations on this scaffold to harness its optimum potential are warranted .

Eigenschaften

IUPAC Name |

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN5O4/c1-30-17-9-7-15(11-18(17)31-2)23-20(28)12-26-21(29)27-19(25-26)10-8-16(24-27)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIHWMCQYFAAMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Methoxy-5-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B2535221.png)

![1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B2535225.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanoic acid](/img/structure/B2535234.png)

![[(1R,3R)-3-(Trifluoromethyl)cyclopentyl]methanamine](/img/structure/B2535239.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2535241.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2535242.png)